REACTION_CXSMILES
|
BrC1[Se:3]C(Br)=C2C=1C=[C:7]([C:10]([O:12][CH:13]([CH2:19]C)CCCCC)=[O:11])S2.[BH4-].[Na+:23].[Se].ClCC1[Se]C(C(OC)=[O:35])=CC=1CCl.[SeH]C1C=C[Se]C=1[SeH].[Se]1C2C=CC=CC=2CC1.OO>C1C=CC=CC=1.C1COCC1.O.C(O)C>[Se-2:3].[Na+:23].[Na+:23].[C:13]([O:12][C:10](=[O:11])[CH3:7])(=[O:35])[CH3:19] |f:1.2,12.13.14,^3:23|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Se]
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
compound 3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SeH]C1=C([Se]C=C1)[SeH]
|
Name
|
NaHSe
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Na2Se
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
dihydrobenzoselenophene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Se]1CCC2=C1C=CC=C2
|
Name
|
dihydroselenoselenophene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SeH]C1=C([Se]C=C1)[SeH]
|
Name
|
methyl 4,6-dihydroseleno[3,4-b]selenophene-2-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SeH]C1=C([Se]C=C1)[SeH]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
ethylhexyl 4,6-dibromoselenolo[3,4-b]thiophene carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1[Se]C(=C2SC(=CC21)C(=O)OC(CCCCC)CC)Br
|
Name
|
Na2Se
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC=1[Se]C(=CC1CCl)C(=O)OC
|
Name
|
Na2Se
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to produce the dimer of 2 in 73% yield as the only product
|
Type
|
ADDITION
|
Details
|
was added at a faster rate typical to these types of cyclizations
|
Type
|
CUSTOM
|
Details
|
yield
|
Type
|
ADDITION
|
Details
|
the mode of addition
|
Type
|
ADDITION
|
Details
|
the temperature at which reagents were added
|
Type
|
CUSTOM
|
Details
|
This may be formed by favorable intramolecular cyclization of a biradical intermediate into two of the five-membered ring
|
Type
|
CUSTOM
|
Details
|
in good yields (56%)
|
Name
|
Sodium selenide
|
Type
|
product
|
Smiles
|
[Se-2].[Na+].[Na+]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73% |
Name
|
N-selenoxide
|
Type
|
product
|
Smiles
|
|
Name
|
acetic anhydride
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |